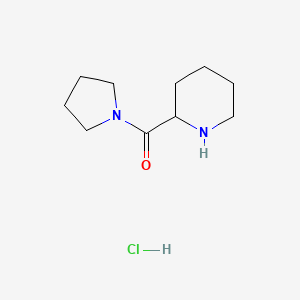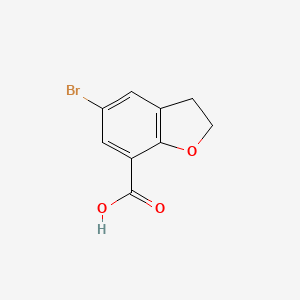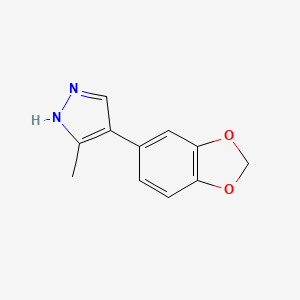
4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole, also known as 4-benzodioxole-3-methylpyrazole (4-BDMMP) is a synthetic molecule derived from the pyrazole ring system. It is a versatile compound that has been used in a variety of applications ranging from chemical synthesis to drug discovery. 4-BDMMP has been used as a building block in the synthesis of various drug candidates, as well as in the development of new materials. Its unique structure and properties make it an attractive molecule for a variety of research and development applications.
Applications De Recherche Scientifique
Chemical Inhibitors of Cytochrome P450 Isoforms
The compound has been studied in the context of its interaction with Cytochrome P450 (CYP) isoforms in human liver microsomes. Precise in vitro assessment of various CYP isoforms is crucial for predicting potential drug-drug interactions when multiple drugs are coadministered to patients. The compound's role in this context is vital for understanding its selectivity and potency as a chemical inhibitor, which is paramount for deciphering the involvement of specific CYP isoforms in drug metabolism (Khojasteh et al., 2011).
Methyl Substituted Pyrazoles in Medicinal Chemistry
Methyl substituted pyrazoles, which includes compounds like 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole, have been extensively studied for their wide spectrum of biological activities. The review by Sharma et al. delves into the detailed synthetic approaches for these compounds and analyzes their significant medical implications. This indicates that the compound may have a broad range of applications in medicinal chemistry (Sharma et al., 2021).
Potential in Heterocyclic and Dyes Synthesis
The compound's derivatives are also found to be valuable as building blocks in the synthesis of heterocyclic compounds and dyes. The unique reactivity of such compounds offers mild reaction conditions for generating versatile dyes and heterocyclic compounds from a range of precursors. This versatility signifies the compound's potential in the field of synthetic chemistry and its applications in creating various classes of heterocyclic compounds and dyes (Gomaa & Ali, 2020).
Bioevaluation of Pyrazole Derivatives
Pyrazole derivatives, including this compound, have been synthesized and characterized for their potential physical and chemical properties. These compounds show promising applications in various fields such as herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. This indicates the compound's significant role in the development of new bioactive agents (Sheetal et al., 2018).
Safety and Hazards
The safety data sheets of structurally similar compounds suggest that they may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle these compounds with care, using appropriate personal protective equipment and working in a well-ventilated area .
Orientations Futures
The future directions for the study of “4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole” and similar compounds could involve further exploration of their anticancer activity , their potential interactions with various biological targets , and the development of more active analogs through structure-activity relationship studies .
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-9(5-12-13-7)8-2-3-10-11(4-8)15-6-14-10/h2-5H,6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLIMEJWPDPIEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384455 |
Source


|
| Record name | 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
667400-03-5 |
Source


|
| Record name | 4-(1,3-benzodioxol-5-yl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B1334596.png)


![2-(2-Chloro-acetylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid ethyl ester](/img/structure/B1334602.png)
![7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1334604.png)

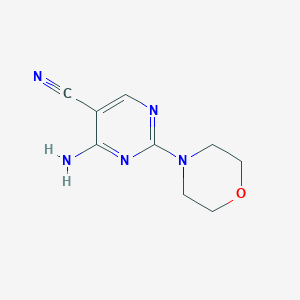
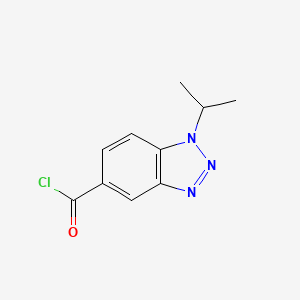
![2-Bromo-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1334615.png)
![Tert-butyl N-[4-(aminomethyl)phenyl]carbamate](/img/structure/B1334616.png)
